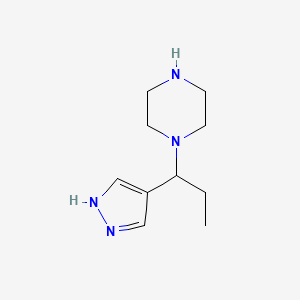
1-(1-(1H-Pyrazol-4-yl)propyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(1H-Pyrazol-4-yl)propyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrazole ring attached to a piperazine moiety through a propyl linker. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-(1-(1H-Pyrazol-4-yl)propyl)piperazine typically involves the reaction of 1-(1H-pyrazol-4-yl)propan-1-one with piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-(1-(1H-Pyrazol-4-yl)propyl)piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield the corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include KMnO4 for oxidation, NaBH4 for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(1-(1H-Pyrazol-4-yl)propyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(1-(1H-Pyrazol-4-yl)propyl)piperazine can be compared with other similar compounds, such as:
1-(1H-Pyrazol-4-yl)piperazine: This compound lacks the propyl linker and may exhibit different biological activities and chemical reactivity.
1-(1H-Pyrazol-4-yl)ethanone: This compound has an ethanone group instead of a propyl linker, which may affect its chemical properties and applications.
4-Pyrazoleboronic acid: This compound contains a boronic acid group, which can be used in cross-coupling reactions and other synthetic applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the pyrazole and piperazine moieties, potentially leading to unique biological activities and applications.
Propriétés
Numéro CAS |
1269293-50-6 |
|---|---|
Formule moléculaire |
C10H18N4 |
Poids moléculaire |
194.28 g/mol |
Nom IUPAC |
1-[1-(1H-pyrazol-4-yl)propyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-2-10(9-7-12-13-8-9)14-5-3-11-4-6-14/h7-8,10-11H,2-6H2,1H3,(H,12,13) |
Clé InChI |
XXDTWYOQYMAADQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CNN=C1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



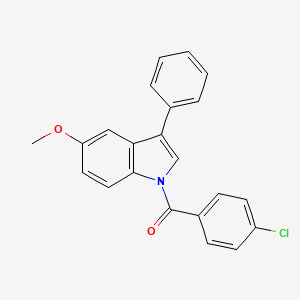
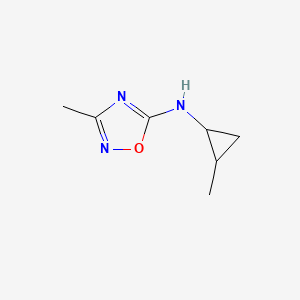

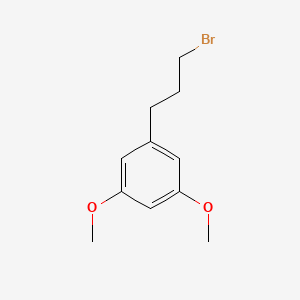
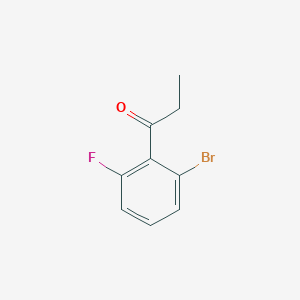
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)
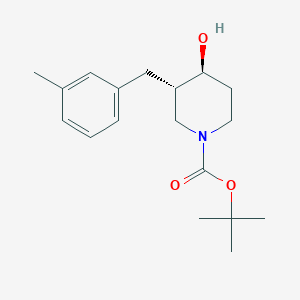
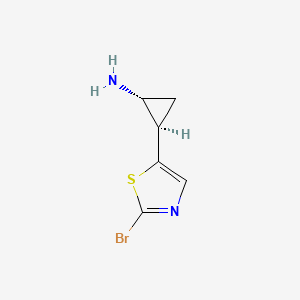

![7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13086198.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)


